2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine
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Overview
Description
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine, also known as DTT or diphenyltriazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has a unique structure that makes it a versatile tool for investigating various biochemical and physiological processes.
Mechanism Of Action
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine acts as a reducing agent by donating electrons to disulfide bonds in proteins. This results in the cleavage of disulfide bonds, which can lead to changes in protein structure and function. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also reduce other oxidized molecules, such as glutathione disulfide and cystine.
Biochemical And Physiological Effects
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress by reducing oxidized molecules and preventing the formation of reactive oxygen species. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also affect protein folding and stability by cleaving disulfide bonds and altering protein structure. Additionally, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can modulate enzyme activity by reducing or activating enzymes that contain disulfide bonds.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine in lab experiments is its ability to reduce disulfide bonds in proteins and other molecules. This makes it a useful tool for investigating protein structure and function, as well as for synthesizing various compounds. However, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can also have limitations in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with certain assays that rely on disulfide bonds.
Future Directions
There are several future directions for research on 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine. One area of interest is the development of new methods for synthesizing 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine and related compounds. Another area of research is the investigation of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine's effects on protein structure and function. Additionally, there is potential for the use of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine in drug development, particularly for drugs that target proteins with disulfide bonds. Finally, there is a need for further research on the potential toxic effects of 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine on cells and organisms.
Conclusion:
In conclusion, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine is a versatile compound with a wide range of applications in scientific research. Its ability to reduce disulfide bonds in proteins and other molecules makes it a useful tool for investigating protein structure and function, synthesizing compounds, and modulating enzyme activity. While 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has many advantages, it also has limitations and potential toxic effects that require further investigation. Overall, 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine is a valuable tool for scientific research and has the potential to contribute to many future discoveries.
Synthesis Methods
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine can be synthesized using a variety of methods, including the reaction of 2-amino-5,6-diphenyl-1,2,4-triazine with nitrous acid. This reaction yields a diazonium salt, which can be further reacted with phenol to produce 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine. Another method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol in the presence of a base. This method yields 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine as a byproduct.
Scientific Research Applications
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has a wide range of applications in scientific research. It has been used as a reducing agent in biochemical experiments, as a probe for studying protein structure and function, and as a tool for investigating oxidative stress in cells. 2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine has also been used in the synthesis of various compounds, such as peptides and oligonucleotides.
properties
CAS RN |
13162-95-3 |
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Product Name |
2-Hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine |
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-hydroxy-5,6-diphenyl-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C15H12N4O/c16-15-17-13(11-7-3-1-4-8-11)14(18-19(15)20)12-9-5-2-6-10-12/h1-10,16,20H |
InChI Key |
KCQRGFCNBKOFPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=CC=C3)O |
synonyms |
3-Amino-5,6-diphenyl-1,2,4-triazine-2-oxide |
Origin of Product |
United States |
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